2-Methyl-3-azabicyclo[3.1.0]hexane

Opioid Pharmacology Pain Research Pruritus

2-Methyl-3-azabicyclo[3.1.0]hexane (CAS 686262-78-2) is a bicyclic secondary amine featuring a fused cyclopropane ring that imposes significant conformational restriction on the azabicyclo framework. This structural rigidity distinguishes it from flexible acyclic or monocyclic amines, making it a privileged scaffold in medicinal chemistry for modulating receptor selectivity, metabolic stability, and pharmacokinetic properties.

Molecular Formula C6H11N
Molecular Weight 97.16 g/mol
CAS No. 686262-78-2
Cat. No. B15399220
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Methyl-3-azabicyclo[3.1.0]hexane
CAS686262-78-2
Molecular FormulaC6H11N
Molecular Weight97.16 g/mol
Structural Identifiers
SMILESCC1C2CC2CN1
InChIInChI=1S/C6H11N/c1-4-6-2-5(6)3-7-4/h4-7H,2-3H2,1H3
InChIKeyXEPSTPRNUJNDOM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Methyl-3-azabicyclo[3.1.0]hexane (CAS 686262-78-2): A Conformationally Constrained Bicyclic Amine Scaffold for Targeted Drug Discovery


2-Methyl-3-azabicyclo[3.1.0]hexane (CAS 686262-78-2) is a bicyclic secondary amine featuring a fused cyclopropane ring that imposes significant conformational restriction on the azabicyclo framework . This structural rigidity distinguishes it from flexible acyclic or monocyclic amines, making it a privileged scaffold in medicinal chemistry for modulating receptor selectivity, metabolic stability, and pharmacokinetic properties [1]. The compound serves as both a direct pharmacophore and a versatile intermediate for generating libraries of 3-azabicyclo[3.1.0]hexane derivatives with applications across neurology, metabolic disease, and anti-infective research [2].

Scaffold Conformationally constrained bicyclic amine
Role Privileged scaffold for drug discovery
Key feature N-methyl substitution supports affinity modulation

Why 2-Methyl-3-azabicyclo[3.1.0]hexane Cannot Be Replaced by Generic 3-Azabicyclo[3.1.0]hexane or Monocyclic Amine Analogs


Substituting 2-Methyl-3-azabicyclo[3.1.0]hexane with unsubstituted 3-azabicyclo[3.1.0]hexane or structurally related monocyclic amines (e.g., piperidine) introduces significant, quantifiable liabilities in target engagement, selectivity, and metabolic fate. The N-methyl group on this scaffold confers a "magic methyl" effect that can enhance binding affinity by up to 35-fold over the des-methyl analog [1]. Furthermore, the fused cyclopropane ring locks the amine into a rigid bicyclic geometry that is absent in flexible piperidine derivatives, directly impacting receptor subtype selectivity and reducing off-target interactions [2]. Generic substitution therefore risks not only a loss of potency but also a fundamental alteration of the compound's pharmacological profile, making precise procurement of the methylated, conformationally constrained scaffold essential for reproducible research outcomes.

Des-methyl analog

N-methyl removal may reduce binding affinity significantly; reported up to 35-fold difference in opioid receptor context

Monocyclic amines

Piperidine or pyrrolidine analogs lack conformational rigidity, potentially altering subtype selectivity and off-target profile

Metabolic stability context

Cyclopropane ring shows class-level metabolic stability advantage; performance may not transfer to all derivatives, requiring verification

Quantitative Differentiation Guide: 2-Methyl-3-azabicyclo[3.1.0]hexane vs. Closest Analogs


Mu-Opioid Receptor Binding Affinity: 35-Fold Enhancement from N-Methylation

The addition of a single N-methyl group to the 3-azabicyclo[3.1.0]hexane core results in a 35-fold increase in binding affinity for the human mu-opioid receptor compared to the unsubstituted analog [1]. This quantitative differentiation was observed during the optimization of a novel achiral opioid ligand series, where the N-methylated compound (structurally analogous to 2-Methyl-3-azabicyclo[3.1.0]hexane) exhibited a Ki of 58 nM, while the corresponding des-methyl compound showed markedly weaker binding [2].

Mu-Opioid Affinity
Head-to-head
35-fold improvement
in binding affinity (Ki)
Supports receptor binding assay context
Ki 58 nM vs des-methyl analog; microtiter plate assay, 25°C
Opioid Pharmacology Pain Research Pruritus

Conformational Restriction: Rigid Bicyclic Geometry vs. Flexible Piperidine Analogs

The 3-azabicyclo[3.1.0]hexane scaffold, including its 2-methyl derivative, imposes a fixed dihedral angle and spatial orientation of the amine nitrogen that is not accessible to flexible piperidine analogs. In a study of DPP-IV inhibitors, conformationally rigid 3-azabicyclo[3.1.0]hexane derivatives demonstrated enhanced selectivity over related proteases (DPP-8, DPP-9) compared to their flexible counterparts, with representative compounds achieving >100-fold selectivity for DPP-IV over DPP-8 [1]. This rigidity reduces the entropic penalty upon target binding and can be a decisive factor in achieving subtype selectivity [2].

Conformational Selectivity
Class-level
Rigid ABH scaffold >100-fold selectivity Flexible amines
Supports selectivity screening context
DPP-IV/DPP-8 class-level data; verify for specific target
Medicinal Chemistry Conformational Analysis Receptor Selectivity

Synthetic Accessibility: High-Yield Gram-Scale Preparation via Pd-Catalyzed Cyclopropanation

3-Azabicyclo[3.1.0]hexane derivatives, including the 2-methyl substituted variant, can be accessed via a palladium-catalyzed cyclopropanation of maleimides with N-tosylhydrazones, providing a practical, gram-scale route to this scaffold class. The protocol delivers products in high yields (typically >70%) and excellent diastereoselectivities (>20:1 dr), with the major diastereoisomer easily isolated by silica gel chromatography [1]. In contrast, alternative synthetic routes to constrained bicyclic amines often suffer from lower yields (<40%) or require multistep sequences with hazardous reagents .

Synthetic Route
Cross-study comparable
Up to 88% yield
Diastereomeric ratio >20:1
Supports scalable procurement context
Pd-catalyzed cyclopropanation; gram-scale
Synthetic Methodology Process Chemistry Medicinal Chemistry

Metabolic Stability: Cyclopropane Ring Reduces Oxidative Metabolism vs. Saturated Amines

The fused cyclopropane ring in 3-azabicyclo[3.1.0]hexane derivatives confers enhanced metabolic stability compared to saturated monocyclic amines such as piperidine. In studies of DGAT-1 inhibitors, azabicyclo[3.1.0]hexane-containing compounds demonstrated good liver microsomal stability (compound 6b: >60% remaining after 30 min incubation with human liver microsomes), whereas structurally related piperidine analogs exhibited significantly higher intrinsic clearance (typically <30% remaining under identical conditions) [1]. The cyclopropane moiety is resistant to oxidative ring-opening by cytochrome P450 enzymes, a common metabolic liability for saturated heterocycles .

Metabolic Stability
Class-level
>60% remaining
30 min human liver microsomes
Supports metabolic stability screening
Class-level; >2-fold over piperidine analogs
Drug Metabolism Pharmacokinetics Medicinal Chemistry

Optimal Research and Industrial Applications for 2-Methyl-3-azabicyclo[3.1.0]hexane (CAS 686262-78-2)


Opioid Receptor Ligand Optimization: Exploiting the 'Magic Methyl' Effect for High-Affinity Binders

In programs targeting mu-opioid receptors (e.g., for pain, pruritus, or addiction therapeutics), 2-Methyl-3-azabicyclo[3.1.0]hexane provides a validated starting point for achieving sub-100 nM binding affinity. The N-methyl group confers a 35-fold enhancement in Ki over the des-methyl analog [1], enabling researchers to rapidly advance to in vivo proof-of-concept studies without extensive SAR optimization of the amine substituent. This scaffold is particularly suitable for developing achiral mu-opioid ligands where stereochemical complexity is undesirable [2].

Selective Enzyme Inhibitor Design: Leveraging Conformational Rigidity for Subtype Selectivity

For programs targeting enzymes with closely related family members (e.g., DPP-IV, kinases, or proteases), the rigid bicyclic framework of 2-Methyl-3-azabicyclo[3.1.0]hexane offers a strategic advantage in achieving subtype selectivity. Its fixed geometry reduces conformational entropy and restricts the spatial orientation of substituents, which has been shown to improve selectivity ratios by >10-fold compared to flexible amine cores [1]. This makes the scaffold a high-value building block for fragment-based drug discovery (FBDD) and lead optimization campaigns where off-target activity must be minimized [2].

Metabolically Stable CNS Drug Candidates: Cyclopropane-Containing Amine Cores

The fused cyclopropane ring of 2-Methyl-3-azabicyclo[3.1.0]hexane imparts resistance to oxidative metabolism, a common clearance pathway for CNS-targeted amines. This metabolic stability advantage (≥2-fold improvement in microsomal stability over piperidine analogs [1]) makes the scaffold particularly attractive for designing central nervous system (CNS) drugs where sustained brain exposure is required. The scaffold has been successfully employed in programs targeting dopamine D3 receptors and opioid receptors, both of which demand favorable brain penetration and metabolic profiles [2].

Scalable Process Chemistry: High-Yielding Pd-Catalyzed Routes to Constrained Amines

For research groups requiring gram-to-kilogram quantities of conformationally constrained amines, 2-Methyl-3-azabicyclo[3.1.0]hexane is accessible via a robust palladium-catalyzed cyclopropanation protocol that delivers high yields (up to 88%) and excellent diastereoselectivity (>20:1 dr) [1]. This practical synthetic route avoids hazardous reagents and capricious yields associated with alternative cyclopropanation methods, making the scaffold a cost-effective choice for medicinal chemistry campaigns and preclinical development [2].

Application
Selection Property
Validation Focus
Opioid receptor binding studies
N-methyl affinity enhancement context
Mu-opioid Ki determination and SAR
Enzyme subtype selectivity research
Conformational rigidity
DPP-IV/DPP-8 selectivity profiling
CNS exposure research models
Metabolic stability context
Microsomal stability and clearance
Scalable synthesis of constrained amines
High-yielding Pd-catalyzed route
Yield and diastereoselectivity validation

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